molecular formula C9H11N3 B104803 1,3-Dimethyl-1H-indazol-6-amine CAS No. 221681-92-1

1,3-Dimethyl-1H-indazol-6-amine

Cat. No. B104803
CAS RN: 221681-92-1
M. Wt: 161.2 g/mol
InChI Key: VGABHBLCCIOEOZ-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1H-indazol-6-amine” is a compound with the CAS Number: 221681-92-1 and a molecular weight of 161.21 . It is used as a reagent in the preparation of glycinamide derivatives which are useful in the production of drugs for preventing and treating diseases caused by S-adenosyl homocysteine hydrolase .


Synthesis Analysis

The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .


Molecular Structure Analysis

The molecular skeleton of the compound is almost planar, with a maximum deviation of 0.0325 Å for the amino N atom .


Chemical Reactions Analysis

This compound is an impurity in the synthesis of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It also has a role in the preparation of glycinamide derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 335.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 156.6±22.3 °C .

Scientific Research Applications

Antitumor Activity

1,3-Dimethyl-1H-indazol-6-amine derivatives have been studied for their potential antitumor activity . A series of these derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated . Among these, a specific compound exhibited a promising inhibitory effect against the K562 cell line .

Cell Apoptosis

These compounds have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that they could be used to develop effective and low-toxic anticancer agents .

Anti-proliferative Activity

A specific compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .

Cell Cycle Arrest

The suppressive activity of the aforementioned compound in HCT116 cells was related to the G2/M cell cycle arrest . This indicates its potential as a therapeutic agent in cancer treatment.

IDO1 Inhibition

1,3-Dimethyl-1H-indazol-6-amine derivatives have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response and is often overexpressed in cancer, making it a promising target for cancer therapy .

MAPK Pathway Activation

One of the compounds has been found to selectively activate the Mitogen-Activated Protein Kinase (MAPK) pathway in FaDu cells . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302-H315-H320-H335 and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Indazole derivatives have a wide range of pharmacological activities and serve as structural motifs in drug molecules . They have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . The bioactivity result and conformance of the physicochemical properties of the synthesized compounds to the “rule of three” for hit-like compounds suggested that 9f was effective and could be used as a hit for the development of novel anticancer agents .

properties

IUPAC Name

1,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABHBLCCIOEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598314
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-indazol-6-amine

CAS RN

221681-92-1
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-indazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-indazol-6-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of 1,3-Dimethyl-1H-indazol-6-amine and how it interacts with other molecules?

A: 1,3-Dimethyl-1H-indazol-6-amine is characterized by a nearly planar molecular skeleton. [] The crystal structure reveals that the molecule interacts with others through N—H⋯N hydrogen bonds, which play a significant role in its packing arrangement within the crystal lattice. []

Q2: Has 1,3-Dimethyl-1H-indazol-6-amine demonstrated any promising biological activity?

A: Yes, research suggests that 1,3-Dimethyl-1H-indazol-6-amine serves as a scaffold for developing potential anticancer agents. [] Specifically, a derivative of this compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116). [] This activity is partly attributed to the compound's ability to suppress IDO1 (indoleamine 2,3-dioxygenase 1) protein expression and induce G2/M cell cycle arrest in HCT116 cells. []

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